4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
Description
4-Chloro-3-methyl-1H-pyrazole-5-carbohydrazide (C$6$H$8$ClN$4$O) is a pyrazole-based heterocyclic compound characterized by a chlorine atom at position 4, a methyl group at position 3, and a carbohydrazide (-CONHNH$2$) moiety at position 4. The compound is synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation followed by hydrazide functionalization . Its derivatives are explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAXLWEZPYSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-3-methylpyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the chlorination of 3-methylpyrazole followed by the introduction of the carbohydrazide group through a hydrazinolysis reaction. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Scientific Research Applications
Synthesis of 4-Chloro-3-Methyl-1H-Pyrazole-5-Carbohydrazide
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with hydrazine hydrate. This reaction is generally performed in solvents such as ethanol or methanol at temperatures ranging from 60°C to 80°C to optimize yield and purity. The compound's unique structural features, characterized by both chloro and carbohydrazide groups, contribute to its varied reactivity and biological activity .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's IC50 values range from 26 µM to 49.85 µM, indicating its potential as a lead compound for cancer therapeutics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is particularly relevant for conditions like arthritis .
Antimicrobial Activity
In vitro studies indicate that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against certain strains .
Agricultural Applications
This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its unique chemical properties enhance crop protection and yield, making it a valuable component in agricultural chemistry .
Material Science Applications
This compound is explored in material science for creating novel materials such as polymers and coatings due to its distinct chemical properties. Its ability to undergo various chemical reactions allows for the development of advanced materials with specific functionalities .
Biochemical Research Applications
In biochemical research, this compound serves as a tool for studying enzyme inhibition and receptor interactions. It aids in understanding biological processes, contributing to advancements in drug development .
Analytical Chemistry Applications
The compound is employed in analytical techniques such as chromatography and spectroscopy for the detection and quantification of other compounds, highlighting its utility in chemical analysis .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical | Anticancer agents, anti-inflammatory drugs |
| Agricultural | Herbicides, fungicides |
| Material Science | Polymers, coatings |
| Biochemical Research | Enzyme inhibitors, receptor interaction studies |
| Analytical Chemistry | Chromatography, spectroscopy |
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Key Observations :
- Positional Isomerism : The placement of functional groups (e.g., carbohydrazide at position 5 in the target compound vs. position 3 in MPC) significantly alters reactivity and applications. MPC’s carbohydrazide at position 3 enhances adsorption on metal surfaces, achieving 95% corrosion inhibition efficiency in HCl .
- Electron-Withdrawing Groups : The chlorine atom at position 4 stabilizes the pyrazole ring via inductive effects, a feature shared with 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde, which is used in agrochemical synthesis .
Antibacterial Activity
- The ester derivative 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate exhibits antibacterial properties due to its dual chloro and benzoyl groups, which disrupt bacterial cell walls .
Corrosion Inhibition
- MPC demonstrates mixed-type inhibition behavior in acidic environments, with adsorption following the Langmuir isotherm. Its planar structure facilitates uniform coverage on mild steel surfaces .
- Target Compound : The carbohydrazide group in 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide could similarly adsorb on metal surfaces, but experimental validation is needed.
Biological Activity
4-Chloro-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with hydrazine hydrate. This reaction is usually performed in solvents such as ethanol or methanol at temperatures between 60-80°C to optimize yield and purity. The compound features a unique structure characterized by both chloro and carbohydrazide groups, which contribute to its varied reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of this compound have demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against certain pathogens, indicating potent activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response in biological systems. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's IC50 values range from 26 µM to 49.85 µM, suggesting a promising avenue for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, preventing substrate access and thereby inhibiting their activity.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways, contributing to its anticancer effects.
- Biofilm Disruption : It inhibits biofilm formation in bacteria, enhancing the efficacy of existing antibiotics against resistant strains .
Research Findings and Case Studies
A selection of recent studies illustrates the compound's diverse biological activities:
Q & A
Basic: What are the standard synthetic routes for 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves two key steps:
- Step 1 : Preparation of the pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction . For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
- Step 2 : Conversion to carbohydrazide by reacting the carbaldehyde with hydrazine (NH₂NH₂). This is analogous to methods used for hydrazide derivatives of related pyrazolecarbaldehydes, as seen in the synthesis of anticonvulsant compounds .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
- Elemental Analysis : Confirms empirical formula and purity .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., distinguishing between 3- and 5-methyl groups) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch of carbohydrazide at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and molecular conformation, critical for structure-activity relationship (SAR) studies .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (e.g., 0°C) during Knoevenagel condensation reduce side reactions, as demonstrated in pyrazolecarbaldehyde derivatization .
- Catalyst Selection : Basic catalysts like K₂CO₃ enhance nucleophilic substitution efficiency in aryloxy derivatives .
- Purification Methods : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) removes unreacted starting materials, as shown in hydrazide syntheses .
Advanced: How is regioselectivity addressed during functionalization of the pyrazole core?
- Directing Groups : The chloro substituent at position 4 directs electrophilic substitutions to position 5, while the methyl group at position 3 sterically hinders adjacent reactions .
- NMR Analysis : 2D NMR (e.g., NOESY) distinguishes between regioisomers by correlating spatial proximity of substituents .
- Crystallographic Data : X-ray structures validate regiochemical assignments, as seen in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives .
Advanced: How are structure-activity relationships (SAR) explored for biological applications?
- Derivative Design : Substituents at the carbohydrazide moiety (e.g., 2/4-substituted aryl groups) are systematically varied, as in anticonvulsant hydrazide derivatives .
- Bioassays : Compounds are tested against models like maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) seizures to correlate substituent effects with activity .
- Data Interpretation : Electron-withdrawing groups (e.g., Cl) at position 4 enhance activity, while bulky substituents may reduce bioavailability .
Advanced: How should researchers address contradictions in biological activity data?
- Control Experiments : Verify assay reproducibility using positive controls (e.g., phenytoin for anticonvulsant studies) .
- Statistical Analysis : Apply ANOVA or t-tests to distinguish between noise and significant trends in dose-response curves .
- Metabolic Stability Tests : Rule out pharmacokinetic confounding factors (e.g., rapid hepatic clearance) using microsomal assays .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., carbonic anhydrase or prostaglandin synthases, as noted in pyrazole derivatives) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time .
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, dipole moment) with activity data to guide analog design .
Basic: What are the recommended storage conditions to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
